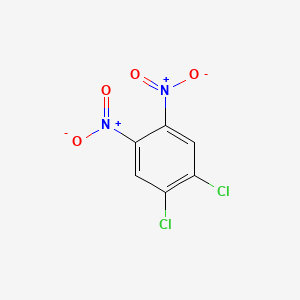

1,2-Dichloro-4,5-dinitrobenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 22945. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1,2-dichloro-4,5-dinitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl2N2O4/c7-3-1-5(9(11)12)6(10(13)14)2-4(3)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGSAVPVCQHAPSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Cl)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl2N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80212386 | |

| Record name | 1,2-Dichloro-4,5-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80212386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6306-39-4 | |

| Record name | 1,2-Dichloro-4,5-dinitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6306-39-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dichloro-4,5-dinitrobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006306394 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6306-39-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22945 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Dichloro-4,5-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80212386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-DICHLORO-4,5-DINITROBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E5112AA0T0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

1,2-dichloro-4,5-dinitrobenzene CAS number and properties

An In-depth Technical Guide to 1,2-Dichloro-4,5-dinitrobenzene

Executive Summary

This technical guide provides a comprehensive overview of this compound, a key chemical intermediate in various industrial and research applications. The document details its chemical identity, physical and chemical properties, established synthesis protocols, and significant chemical reactions. Furthermore, it explores its applications in the development of pharmaceuticals and agrochemicals, while also providing critical safety and handling information. This guide is intended for researchers, chemists, and professionals in the fields of drug development and chemical synthesis, offering both foundational knowledge and practical insights into the handling and utilization of this compound.

Introduction: Significance of Dinitroaromatic Compounds

Dinitroaromatic compounds are a class of organic molecules characterized by the presence of two nitro groups attached to a benzene ring. These compounds are of significant interest in organic synthesis due to the strong electron-withdrawing nature of the nitro groups, which activates the aromatic ring for nucleophilic substitution reactions. Among these, this compound stands out as a versatile precursor for the synthesis of more complex molecules, including dyes, pesticides, and pharmacologically active agents. Its specific substitution pattern offers unique reactivity and opportunities for regioselective chemical transformations.

Chemical Identity and Physicochemical Properties

This compound is a solid organic compound. Its key identifiers and physical properties are summarized in the table below.

| Property | Value |

| CAS Number | 6306-39-4[1][2][3] |

| Molecular Formula | C6H2Cl2N2O4[1][2][3][4] |

| Molecular Weight | 237.00 g/mol [1][2][5][6] |

| Appearance | Powder, crystals, or chunks[2][5][6] |

| Melting Point | 105-107 °C[2][3][5] |

| Boiling Point | 352.3 °C (Predicted)[3] |

| Density | 1.729 g/cm³ (Predicted)[3] |

| Solubility | Slightly soluble in water, soluble in organic solvents like ethanol, acetone, and chloroform.[3] |

| InChI Key | IGSAVPVCQHAPSM-UHFFFAOYSA-N[2][4] |

| SMILES String | [O-]--INVALID-LINK--c1cc(Cl)c(Cl)cc1--INVALID-LINK--=O[2] |

Synthesis of this compound

The primary industrial synthesis of this compound involves the nitration of 1,2-dichlorobenzene. This electrophilic aromatic substitution reaction utilizes a mixture of nitric acid and sulfuric acid.

General Synthesis Protocol

A common laboratory-scale synthesis involves the careful addition of 1,2-dichlorobenzene to a nitrating mixture.

Experimental Protocol:

-

Prepare a nitrating mixture by cautiously adding nitric acid to concentrated sulfuric acid in a flask, maintaining a low temperature with an ice bath.

-

Slowly add 1,2-dichlorobenzene dropwise to the stirred nitrating mixture. The temperature should be carefully controlled to prevent runaway reactions.

-

After the addition is complete, the reaction mixture is heated to facilitate the dinitration. A typical condition is heating at 100°C for 2 hours.[1]

-

Upon completion, the reaction mixture is cooled and poured over crushed ice, leading to the precipitation of the crude product.

-

The solid product is collected by filtration, washed with water to remove residual acid, and then purified by recrystallization, typically from ethanol.

References

- 1. 1,2-DICHLORO-4,5-DINITRO-BENZENE synthesis - chemicalbook [chemicalbook.com]

- 2. This compound 98 6306-39-4 [sigmaaldrich.com]

- 3. chembk.com [chembk.com]

- 4. This compound | C6H2Cl2N2O4 | CID 80565 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound 98 6306-39-4 [sigmaaldrich.com]

- 6. This compound 98 6306-39-4 [sigmaaldrich.com]

reactivity of 1,2-dichloro-4,5-dinitrobenzene with nucleophiles

An In-depth Technical Guide to the Reactivity of 1,2-Dichloro-4,5-dinitrobenzene with Nucleophiles

Authored by: A Senior Application Scientist

Foreword

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the strategic functionalization of aromatic scaffolds is paramount. Among the vast array of building blocks, this compound (DCDNB) presents itself as a uniquely versatile substrate. Its reactivity is governed by the powerful electron-withdrawing nature of two vicinal nitro groups, which profoundly activate the benzene ring towards nucleophilic attack. This guide offers a comprehensive exploration of the core principles governing the reactivity of DCDNB with a range of nucleophiles. We will move beyond simple reaction schemes to dissect the underlying mechanisms, kinetic and thermodynamic considerations, and the practical application of this knowledge in synthetic design. The content herein is curated for researchers, scientists, and drug development professionals who require a deep, mechanistic understanding to innovate in their respective fields.

The Substrate: Understanding this compound

This compound is a pale yellow crystalline solid at room temperature. Its structure, characterized by two adjacent chlorine atoms and two adjacent nitro groups on a benzene ring, is the key to its chemical behavior.

-

Chemical Formula: C₆H₂Cl₂N₂O₄[1]

-

Molecular Weight: 237.00 g/mol

-

Melting Point: 105-107 °C

The defining feature of DCDNB is its electron-deficient aromatic ring. The two nitro groups exert a strong inductive (-I) and resonance (-M) electron-withdrawing effect. This effect significantly lowers the electron density of the aromatic π-system, rendering the ring highly susceptible to attack by electron-rich species (nucleophiles). This activation is the cornerstone of its utility in synthetic chemistry.

The Core Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The reactions of DCDNB with nucleophiles predominantly proceed via the Nucleophilic Aromatic Substitution (SNAr) mechanism. This is not a single-step displacement but a two-step addition-elimination process.[2][3]

Pillar 1: The Causality of Reactivity

The reason SNAr is so favorable for this substrate lies in the stability of the intermediate. The electron-withdrawing nitro groups are positioned to stabilize the negative charge of the intermediate through resonance.[2][4]

-

Addition Step (Rate-Determining): A nucleophile attacks one of the carbon atoms bearing a leaving group (a chlorine or, surprisingly, a nitro group). This attack breaks the aromaticity of the ring and forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex .[2][5][6] The formation of this complex is typically the slow, rate-determining step of the reaction.[3][7]

-

Elimination Step (Fast): The aromaticity is restored by the expulsion of a leaving group from the tetrahedral intermediate.

Visualization of the SNAr Pathway

The following diagram illustrates the general mechanism for the reaction of DCDNB with a generic nucleophile (Nu⁻).

References

- 1. This compound | C6H2Cl2N2O4 | CID 80565 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. quora.com [quora.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. scribd.com [scribd.com]

- 6. Meisenheimer complex - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

Navigating the Solubility Landscape of 1,2-Dichloro-4,5-Dinitrobenzene: A Technical Guide for Researchers

An In-depth Exploration of Solvent Interactions and Practical Methodologies for Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 1,2-dichloro-4,5-dinitrobenzene, a key intermediate in various synthetic pathways. Aimed at researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of solubility, presents available solubility data, and offers a detailed experimental protocol for its determination. Recognizing the limited availability of quantitative solubility data for this specific compound, this guide leverages data from the closely related isomer, 1-chloro-2,4-dinitrobenzene, to illustrate solubility trends and principles. Furthermore, critical safety and handling procedures are outlined to ensure the responsible use of this chemical in a laboratory setting.

Introduction: The Significance of this compound in Synthetic Chemistry

This compound (DCDNB) is a crystalline solid organic compound with the molecular formula C₆H₂Cl₂N₂O₄.[1] Its structure, featuring a benzene ring substituted with two adjacent chlorine atoms and two adjacent nitro groups, makes it a valuable precursor in the synthesis of a variety of more complex molecules, including dyes and potential pharmaceutical agents.[1] Understanding the solubility of DCDNB in various organic solvents is paramount for its effective use in synthesis, purification, and formulation. Solubility dictates the choice of reaction medium, influences reaction kinetics, and is a critical factor in crystallization processes for purification.

This guide aims to provide a thorough understanding of the factors governing the solubility of this compound and to equip researchers with the practical knowledge needed to handle this compound effectively and safely.

Theoretical Framework: The Principles Governing Solubility

The solubility of a solid in a liquid solvent is governed by the fundamental principle of "like dissolves like."[2] This adage encapsulates the concept that substances with similar intermolecular forces are more likely to be soluble in one another. The key factors influencing the solubility of this compound in organic solvents include:

-

Polarity: The DCDNB molecule possesses polar characteristics due to the presence of the two electron-withdrawing nitro groups (-NO₂) and the two chlorine atoms (-Cl). These groups create a dipole moment in the molecule. Consequently, DCDNB is expected to be more soluble in polar organic solvents that can engage in dipole-dipole interactions.

-

Hydrogen Bonding: While DCDNB itself does not have hydrogen bond-donating capabilities, the oxygen atoms of the nitro groups can act as hydrogen bond acceptors. Therefore, it may exhibit some solubility in protic solvents (e.g., alcohols) that can donate hydrogen bonds.

-

Van der Waals Forces: Nonpolar interactions, such as London dispersion forces, will also play a role, particularly in its solubility in nonpolar or weakly polar solvents.

The interplay of these forces determines the extent to which the solute-solvent interactions can overcome the solute-solute and solvent-solvent interactions, leading to dissolution.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for its handling and use in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₆H₂Cl₂N₂O₄ | [1] |

| Molecular Weight | 237.00 g/mol | [3][4] |

| Appearance | Colorless crystalline solid | [1] |

| Melting Point | 105-107 °C (lit.) | [1][3] |

| Boiling Point | 276-277 °C | [1] |

| Density | 1.663 g/cm³ | [1] |

Solubility Profile of Dichloronitrobenzene Derivatives

Direct quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in the public domain. However, qualitative information indicates that it is soluble in organic solvents such as ethanol, acetone, and chloroform and is slightly soluble in water.[1]

To provide a more quantitative perspective, this guide presents solubility data for the closely related and structurally similar isomer, 1-chloro-2,4-dinitrobenzene . This data serves as a valuable proxy to understand the general solubility behavior of dichloronitrobenzene compounds and to illustrate the effects of solvent polarity and temperature.

Table 1: Quantitative Solubility of 1-Chloro-2,4-dinitrobenzene in Various Organic Solvents

| Solvent | Temperature (°C) | Solubility ( g/100 g of solvent) |

| Acetone | 16 | 268 |

| Acetone | 30 | 532 |

| Benzene | 15 | 158.4 |

| Benzene | 31 | 359.6 |

| Carbon Disulfide | 15 | 4.21 |

| Carbon Disulfide | 31 | 28.87 |

| Carbon Tetrachloride | 15 | 3.85 |

| Carbon Tetrachloride | 31 | 77 |

| Chloroform | 15 | 102.76 |

| Chloroform | 32 | 210 |

| Diethyl Ether | 15 | 23.52 |

| Diethyl Ether | 30.5 | 128.1 |

| Ethanol (96%) | 16 | 4.73 |

| Ethanol (96%) | 34 | 15.47 |

| Methanol | 16 | 11.23 |

| Methanol | 32 | 32.36 |

| Toluene | 15 | 139.87 |

| Toluene | 31.5 | 282.56 |

| Water | 15 | 0.0008 |

| Water | 50 | 0.041 |

| Water | 100 | 0.159 |

Source:[5]

Analysis of Solubility Trends:

The data for 1-chloro-2,4-dinitrobenzene reveals several key trends that can be extrapolated to this compound, albeit with caution due to structural differences:

-

Effect of Polarity: The compound exhibits high solubility in polar aprotic solvents like acetone and moderately high solubility in aromatic hydrocarbons like benzene and toluene. Its solubility is lower in less polar solvents like carbon tetrachloride and carbon disulfide. The very low solubility in water is consistent with its predominantly organic and nonpolar character, despite the presence of polar functional groups.

-

Effect of Temperature: In all the organic solvents listed, the solubility of 1-chloro-2,4-dinitrobenzene increases significantly with an increase in temperature. This endothermic dissolution process is typical for most solid organic compounds.

-

Protic vs. Aprotic Solvents: While soluble in alcohols like methanol and ethanol, the solubility is not as high as in some aprotic solvents of similar polarity. This may be due to the energy required to disrupt the hydrogen bonding network of the alcohols.

Based on these trends, it is reasonable to predict that this compound will also exhibit good solubility in polar aprotic solvents and aromatic hydrocarbons, with solubility increasing with temperature.

Experimental Determination of Solubility: The Isothermal Saturation Method

For researchers requiring precise solubility data for this compound in a specific solvent system, the isothermal saturation method is a reliable and widely used technique. This method involves creating a saturated solution at a constant temperature and then determining the concentration of the solute.

Step-by-Step Protocol:

-

Preparation: Add an excess amount of this compound to a known volume or mass of the chosen organic solvent in a sealed container (e.g., a screw-cap vial or a jacketed reaction vessel). The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Place the container in a constant temperature bath or on a shaker with precise temperature control. Agitate the mixture vigorously for a sufficient period to allow the system to reach equilibrium. The time required for equilibration can vary depending on the solvent and temperature and may range from several hours to a few days.

-

Phase Separation: Once equilibrium is reached, cease agitation and allow the undissolved solid to settle. It is critical to maintain the constant temperature during this step to prevent any change in solubility.

-

Sampling: Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pre-heated or pre-cooled pipette to match the equilibration temperature. This prevents precipitation or further dissolution during sampling. It is advisable to filter the sample through a syringe filter (compatible with the solvent) to remove any fine suspended particles.

-

Analysis: Determine the concentration of this compound in the sampled solution. Several analytical techniques can be employed:

-

Gravimetric Analysis: Evaporate the solvent from a known mass or volume of the saturated solution and weigh the remaining solid solute.

-

Spectrophotometry (UV-Vis): If the compound has a distinct chromophore, create a calibration curve of absorbance versus concentration and measure the absorbance of a diluted sample of the saturated solution.

-

High-Performance Liquid Chromatography (HPLC): This is a highly accurate method. Prepare a calibration curve of peak area versus concentration and analyze a diluted sample of the saturated solution.

-

-

Calculation: Calculate the solubility in the desired units (e.g., g/100 mL, mol/L, or mole fraction) based on the measured concentration and the volume or mass of the solvent.

Workflow for Isothermal Saturation Method:

Caption: Workflow of the isothermal saturation method for determining solubility.

Understanding Solute-Solvent Interactions

The observed and predicted solubility of this compound can be rationalized by examining the specific interactions between the solute and different classes of organic solvents.

Caption: Predicted solute-solvent interactions for this compound.

-

Polar Aprotic Solvents (e.g., Acetone, Dimethyl Sulfoxide - DMSO): These solvents have strong dipoles that can effectively interact with the polar C-Cl and C-NO₂ bonds of DCDNB. The absence of a strong hydrogen-bonding network in the solvent allows for easier solvation of the solute molecules, leading to high solubility.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can engage in dipole-dipole interactions with DCDNB. Additionally, they can act as hydrogen bond donors to the oxygen atoms of the nitro groups. However, the energy required to break the existing hydrogen bonds between the solvent molecules can sometimes limit the overall solubility compared to polar aprotic solvents.

-

Nonpolar Solvents (e.g., Hexane, Toluene): In nonpolar aliphatic solvents like hexane, solubility is expected to be low as the primary interactions are weak van der Waals forces. In aromatic hydrocarbons like toluene, the polarizability of the benzene ring can induce dipole moments, leading to slightly better solubility than in aliphatic hydrocarbons.

Safety, Handling, and Disposal

This compound is a hazardous substance and must be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat when handling this compound.[3] Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[1] A NIOSH-approved respirator may be necessary for handling larger quantities.

-

Handling: Avoid direct contact with skin and eyes, as it can cause irritation and allergic reactions.[1] In case of contact, immediately flush the affected area with copious amounts of water.

-

Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[1] This compound should be treated as hazardous chemical waste.

Conclusion

While quantitative solubility data for this compound is not extensively documented, a comprehensive understanding of its solubility behavior can be achieved through the application of fundamental chemical principles and by drawing comparisons with structurally similar compounds. This technical guide has provided a theoretical framework for understanding its solubility, presented relevant data from a closely related isomer, detailed a robust experimental method for its determination, and emphasized the critical importance of safe handling practices. By leveraging this information, researchers can make informed decisions regarding solvent selection for synthesis, purification, and formulation, thereby optimizing their experimental outcomes and ensuring a safe laboratory environment.

References

molecular structure and formula of 1,2-dichloro-4,5-dinitrobenzene

An In-depth Technical Guide to 1,2-Dichloro-4,5-dinitrobenzene: Structure, Synthesis, and Application

Authored by: A Senior Application Scientist

Abstract

This compound is a highly functionalized aromatic compound of significant interest to the chemical, pharmaceutical, and materials science sectors. Its molecular architecture, characterized by an electron-deficient benzene ring bearing two chloro and two nitro substituents, imparts a unique reactivity profile that makes it a valuable intermediate in advanced organic synthesis. The strong electron-withdrawing nature of the twin nitro groups dramatically activates the adjacent chlorine atoms toward nucleophilic aromatic substitution (SNAr), providing a versatile scaffold for the construction of complex molecular frameworks. This guide offers a comprehensive examination of its core properties, a detailed and validated synthesis protocol, and an exploration of its applications, providing researchers and development professionals with the technical insights required for its effective utilization.

Molecular Identity and Physicochemical Characteristics

The foundational attributes of a chemical reagent are critical for predicting its behavior and planning its application. This compound is a solid crystalline material under standard conditions.[1] Its key identifiers and properties are summarized below.

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | [2] |

| CAS Number | 6306-39-4 | [2][3] |

| Molecular Formula | C₆H₂Cl₂N₂O₄ | [1][2][3][4] |

| Molecular Weight | 237.00 g/mol | [3][4] |

| Appearance | Powder, crystals, or chunks | |

| Melting Point | 105-107 °C | [1] |

| Boiling Point | 276-277 °C | [1] |

| InChIKey | IGSAVPVCQHAPSM-UHFFFAOYSA-N | [2] |

| Solubility | Slightly soluble in water; soluble in ethanol, acetone, chloroform | [1] |

The Chemistry of Activation: Nucleophilic Aromatic Substitution (SNAr)

The primary utility of this compound stems from its high susceptibility to nucleophilic aromatic substitution (SNAr). This reactivity is a direct consequence of its electronic structure.

Causality of Reactivity: The two nitro groups (—NO₂) are powerful electron-withdrawing groups, operating through both inductive and resonance effects. They pull electron density out of the benzene ring, rendering the entire system electron-poor (electrophilic). This effect is most pronounced at the ortho and para positions relative to the nitro groups. In this specific molecule, the chlorine atoms at positions 1 and 2 are ortho to the nitro groups at positions 4 and 5, respectively. This geometric arrangement creates significant partial positive charges (δ+) on the carbon atoms bonded to the chlorine atoms, making them highly susceptible to attack by nucleophiles.

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The initial attack of a nucleophile forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5][6] The stability of this complex is the key to the reaction's feasibility; the negative charge is delocalized effectively onto the electron-withdrawing nitro groups. The subsequent loss of the chloride leaving group restores the aromaticity of the ring.

Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).

Experimental Protocol: Synthesis of this compound

This protocol details the direct dinitration of 1,2-dichlorobenzene. The procedure demands rigorous safety precautions due to the use of highly corrosive and reactive acids.

Expertise-Driven Rationale: The starting material, 1,2-dichlorobenzene, has two deactivating chloro groups, which makes electrophilic aromatic substitution (like nitration) difficult. To overcome this deactivation and introduce two nitro groups, a potent nitrating mixture (fuming nitric acid and concentrated sulfuric acid) and elevated temperatures are necessary. Sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active agent in the reaction. Temperature control is paramount; excessively high temperatures can lead to oxidation and the formation of unwanted byproducts.

Methodology:

-

Reagent Preparation: In a three-necked, round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, carefully add 200 mL of concentrated sulfuric acid (98%). Cool the flask in an ice-water bath.

-

Nitrating Mixture Formation: While stirring vigorously, slowly add 100 mL of fuming nitric acid (>90%) to the sulfuric acid through the dropping funnel. Maintain the temperature below 10 °C throughout the addition. This is a highly exothermic step.

-

Substrate Addition: Once the nitrating mixture is prepared and cooled, slowly add 50 g (0.34 mol) of 1,2-dichlorobenzene dropwise. The reaction is exothermic; maintain the temperature between 50-60 °C using the ice bath as needed.

-

Reaction Drive: After the addition is complete, slowly heat the reaction mixture to 100 °C and maintain this temperature with stirring for 2-3 hours to ensure complete dinitration.[3]

-

Workup and Isolation:

-

Allow the mixture to cool to room temperature, then pour it carefully over a large volume of crushed ice (~1 kg) with constant stirring. This will precipitate the crude product.

-

Collect the solid precipitate by vacuum filtration.

-

Wash the solid thoroughly with cold water until the filtrate is neutral to pH paper. This removes residual acids.

-

-

Purification (Self-Validation):

-

The crude product is purified by recrystallization from ethanol. Dissolve the solid in a minimal amount of hot ethanol, then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

-

Collect the purified, pale-yellow crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.

-

The purity can be confirmed by melting point analysis (expected: 105-107 °C) and spectroscopic methods (NMR, IR).

-

Safety Precautions:

-

Corrosive Reagents: Concentrated sulfuric and fuming nitric acids are extremely corrosive and are strong oxidizing agents. Always work in a certified chemical fume hood and wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.

-

Exothermic Reaction: The reaction is highly exothermic. Proper cooling and slow, controlled addition of reagents are essential to prevent a runaway reaction.

-

Waste Disposal: Neutralize acidic aqueous waste before disposal according to institutional guidelines.

Caption: Workflow for the synthesis of this compound.

Applications in Drug Development and Materials Science

The true value of this compound lies in its role as a versatile building block. The two activated chlorine atoms can be substituted sequentially or simultaneously by a wide range of nucleophiles (e.g., amines, thiols, alkoxides), making it an ideal scaffold for building molecular diversity.

-

Scaffold for Bioactive Molecules: In drug discovery, it can be used as a central core to link different pharmacophores. For example, reaction with a primary amine followed by reaction with a thiol at the second chlorine position can generate complex heterocyclic systems or libraries of compounds for screening against biological targets. The electron-deficient nature of the ring can also be exploited for specific molecular recognition interactions, such as π-stacking.

-

Crosslinking and Polymer Synthesis: The difunctional nature of the molecule allows it to act as a crosslinking agent for polymers containing nucleophilic groups, enhancing their thermal and mechanical properties. It can also serve as a monomer in the synthesis of high-performance polymers.

-

Synthesis of Dyes and Pigments: It serves as a precursor for various dyes and functional materials where the dinitro-substituted aromatic core acts as a potent chromophore.[1]

Caption: Role as a scaffold for creating diverse functional molecules.

Safety, Handling, and Storage

This compound is a toxic and irritating compound that must be handled with care.[1]

-

Health Hazards: It is irritating to the skin, eyes, and respiratory system. Direct contact may cause skin irritation or allergic reactions.[1] Ingestion is harmful.

-

Personal Protective Equipment (PPE): Always handle this compound inside a fume hood. Wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[7] Use a dust mask or respirator if generating aerosols.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not allow it to enter the environment.

Conclusion

This compound is more than a simple aromatic compound; it is a highly activated and versatile platform for chemical innovation. Its predictable and robust reactivity in nucleophilic aromatic substitution reactions, driven by the powerful electronic influence of its nitro groups, makes it an indispensable tool for scientists in drug discovery, materials science, and organic synthesis. A thorough understanding of its properties, safe handling, and synthetic pathways, as detailed in this guide, is essential for harnessing its full potential.

References

- 1. chembk.com [chembk.com]

- 2. This compound | C6H2Cl2N2O4 | CID 80565 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,2-DICHLORO-4,5-DINITRO-BENZENE synthesis - chemicalbook [chemicalbook.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. scielo.br [scielo.br]

- 7. This compound 98 6306-39-4 [sigmaaldrich.com]

The Dinitrophenyl Group: A Historical Workhorse in Biochemical and Immunological Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the annals of biochemical and immunological research, few chemical moieties have played as pivotal a role as the dinitrophenyl (DNP) group. Derived from dinitrobenzene, this simple aromatic compound, with its distinctive yellow color and reactive nature, became an indispensable tool for scientists in the mid-20th century, unlocking fundamental secrets of proteins and the immune system. This technical guide delves into the historical applications of dinitrobenzene compounds, providing a detailed exploration of the methodologies that laid the groundwork for modern molecular biology and immunology. We will examine the core principles behind these techniques, their profound impact on scientific discovery, and the enduring legacy of this remarkable chemical entity.

Part 1: Elucidating the Blueprint of Life: Dinitrobenzene in Protein Sequencing

The mid-20th century was a period of intense investigation into the chemical nature of proteins. While it was known that proteins were polymers of amino acids, their precise sequence remained a formidable puzzle. The breakthrough came in the form of 1-fluoro-2,4-dinitrobenzene (FDNB), a compound that would forever be associated with its pioneer, Frederick Sanger, and his monumental work on the structure of insulin.[1][2][3]

The Sanger Method: A Revolution in Protein Chemistry

Frederick Sanger's ingenious use of FDNB, also known as Sanger's reagent, provided the first reliable method for identifying the N-terminal amino acid of a polypeptide chain.[1][4][5] This technique was instrumental in his successful determination of the complete amino acid sequence of insulin, a feat for which he was awarded the Nobel Prize in Chemistry in 1958.[2][3]

The core of the Sanger method lies in a nucleophilic aromatic substitution reaction.[6] The highly reactive fluorine atom of FDNB is readily displaced by the nucleophilic α-amino group of the N-terminal amino acid of a protein under mild alkaline conditions. This reaction forms a stable, yellow-colored 2,4-dinitrophenyl (DNP) derivative of the N-terminal amino acid.[5][7]

dot graph TD { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} Caption: Workflow of the Sanger method for N-terminal amino acid identification.

The resulting DNP-peptide is then subjected to acid hydrolysis, which cleaves all the peptide bonds, liberating the individual amino acids.[4][6] Crucially, the bond between the DNP group and the N-terminal amino acid is resistant to this hydrolysis.[1][8] This allows for the isolation and identification of the yellow DNP-amino acid derivative by chromatography, thereby revealing the identity of the original N-terminal residue.[1][4]

Experimental Protocol: N-Terminal Analysis using Sanger's Reagent

The following is a generalized protocol for the determination of the N-terminal amino acid of a protein using FDNB.

Materials:

-

Protein or peptide sample

-

1-Fluoro-2,4-dinitrobenzene (FDNB) solution (e.g., in ethanol)

-

Sodium bicarbonate buffer (mildly alkaline pH)

-

Hydrochloric acid (e.g., 6M HCl) for hydrolysis

-

Ether or other suitable organic solvent for extraction

-

Chromatography system (e.g., paper chromatography, thin-layer chromatography, or HPLC)

-

DNP-amino acid standards

Procedure:

-

Labeling the N-terminus:

-

Dissolve the protein sample in a suitable buffer, such as aqueous sodium bicarbonate, to maintain a slightly alkaline pH. This ensures the N-terminal amino group is in its nucleophilic, unprotonated state.

-

Add an ethanolic solution of FDNB to the protein solution.

-

Incubate the reaction mixture at room temperature with gentle stirring for a few hours to allow for the complete derivatization of the N-terminal amino group. The formation of the yellow DNP-protein may be visually apparent.[5]

-

-

Hydrolysis of the DNP-Protein:

-

After the reaction, precipitate the DNP-protein and wash it to remove unreacted FDNB.

-

Subject the DNP-protein to strong acid hydrolysis (e.g., by heating in 6M HCl at 110°C for 24 hours in a sealed tube under vacuum) to cleave all peptide bonds.

-

-

Extraction and Identification of the DNP-Amino Acid:

-

Following hydrolysis, the mixture will contain the DNP-N-terminal amino acid and the free, unlabeled amino acids.

-

Extract the DNP-amino acid into an organic solvent like ether, in which it is soluble, leaving the more polar, free amino acids in the aqueous phase.

-

Identify the extracted DNP-amino acid by comparing its chromatographic mobility (e.g., Rf value in paper or thin-layer chromatography) with that of known DNP-amino acid standards.

-

| Property | Sanger's Method (FDNB) | Edman Degradation (PITC) | Mass Spectrometry |

| Principle | N-terminal labeling followed by complete hydrolysis | Stepwise removal and identification of N-terminal residue | Mass-to-charge ratio analysis of peptide fragments |

| Peptide Integrity | Destructive; the entire peptide is hydrolyzed | Non-destructive; allows for sequential analysis | Can be destructive or non-destructive depending on the method |

| Sensitivity | Relatively low (milligram quantities of protein) | Higher than Sanger's (microgram to picomole range) | Very high (femtomole to attomole range) |

| Throughput | Low | Moderate | High |

| Historical Significance | First successful method for protein sequencing | Revolutionized protein sequencing with its sequential nature | Dominant modern technique for proteomics |

Limitations and Legacy

While revolutionary, the Sanger method had its limitations. The primary drawback was its destructive nature; once the protein was hydrolyzed, no further sequence information could be obtained from that sample.[9] This meant that sequencing a long polypeptide chain required breaking it into smaller fragments, sequencing each fragment's N-terminus, and then piecing together the overlaps—a laborious process. Furthermore, the method was not easily automated.

Despite these limitations, the conceptual framework laid by Sanger was profound. It demonstrated that proteins had a defined, unique sequence of amino acids, a cornerstone of molecular biology. The success of the Sanger method paved the way for the development of more advanced protein sequencing techniques, most notably the Edman degradation method, which allowed for the stepwise removal and identification of N-terminal amino acids.[2][10][11] Today, protein sequencing is predominantly performed using mass spectrometry-based methods.[10][12]

Part 2: Dinitrobenzene as a Hapten: Probing the Mysteries of the Immune Response

In the field of immunology, dinitrobenzene compounds, particularly 2,4-dinitrophenol (DNP), have been instrumental as model haptens.[13][14] A hapten is a small molecule that can elicit an immune response only when attached to a large carrier molecule, such as a protein. The DNP group, being foreign to the body, is highly immunogenic when conjugated to a carrier.[13]

DNP in Hapten-Carrier Systems

By conjugating DNP to various carrier proteins, researchers could precisely control the antigenic stimulus and study the fundamental principles of antibody production and B-cell activation. This hapten-carrier system was crucial in demonstrating:

-

Antibody Specificity: The immune system can generate antibodies that specifically recognize the DNP hapten.

-

T-cell and B-cell Collaboration: The immune response to a hapten-carrier conjugate requires the interaction of B-cells, which recognize the hapten, and T-helper cells, which recognize the carrier protein.

-

Affinity Maturation: The process by which B-cells produce antibodies with progressively higher affinity for the antigen over the course of an immune response.

dot graph TD { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} Caption: The role of DNP as a hapten in eliciting an antibody response.

Applications in Immunoassays

The high affinity and specificity of anti-DNP antibodies have made the DNP system a valuable tool in a variety of immunoassays. Anti-DNP antibodies are often used as isotype controls in in vitro and in vivo studies to establish baseline readings and ensure the accuracy of experimental results.[13] Furthermore, the DNP-anti-DNP system serves as an alternative to biotin-streptavidin systems in applications where endogenous biotin could cause interference.[13]

Part 3: A Double-Edged Sword: 2,4-Dinitrophenol in Metabolic Research

The history of 2,4-dinitrophenol (DNP) in metabolic research is a fascinating and cautionary tale. In the early 20th century, it was discovered that DNP could dramatically increase the basal metabolic rate, leading to its use as one of the first synthetic weight-loss drugs.[15][16]

Mechanism of Action: Uncoupling Oxidative Phosphorylation

DNP's metabolic effects stem from its ability to act as a protonophore, a lipid-soluble molecule that can transport protons across the inner mitochondrial membrane.[15] In normal cellular respiration, the electron transport chain pumps protons from the mitochondrial matrix to the intermembrane space, creating a proton gradient. The energy stored in this gradient is then used by ATP synthase to produce ATP.

DNP disrupts this process by providing an alternative route for protons to re-enter the matrix, bypassing ATP synthase.[15] This "uncoupling" of oxidative phosphorylation dissipates the energy of the proton gradient as heat instead of being used for ATP synthesis.[15][16] To compensate for the reduced ATP production, the body increases its metabolic rate, burning more fuel (like fat) in an attempt to generate more ATP.[15][16]

dot graph TD { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} Caption: Mechanism of DNP as a mitochondrial uncoupler.

From Wonder Drug to Banned Substance

While effective for weight loss, DNP proved to be extremely dangerous due to its very narrow therapeutic index.[15] An overdose could lead to a runaway increase in body temperature (hyperthermia), dehydration, and death.[15] Due to numerous reports of severe adverse effects, including fatalities, the U.S. Food and Drug Administration banned the use of DNP in humans in 1938.[15][17]

Modern Research Perspectives

Despite its checkered past, the unique mechanism of DNP continues to intrigue researchers. In recent years, there has been a resurgence of interest in using low, controlled doses of DNP and its derivatives to treat metabolic diseases such as obesity and non-alcoholic fatty liver disease.[16][18][19] The goal of modern research is to harness the energy-expending effects of mitochondrial uncoupling while mitigating the risks of toxicity.

Conclusion

The historical applications of dinitrobenzene compounds in research represent a series of landmark achievements that have had a lasting impact on our understanding of biology. From the painstaking elucidation of protein sequences with Sanger's reagent to the use of DNP as a tool to dissect the intricacies of the immune system and cellular metabolism, these simple aromatic molecules have been at the forefront of scientific discovery. While some of these techniques have been superseded by more advanced technologies, the fundamental principles they helped to establish remain central to modern biochemical and biomedical research. The story of dinitrobenzene serves as a powerful reminder of how innovative chemical approaches can unlock the secrets of the biological world.

References

- 1. 1-Fluoro-2,4-dinitrobenzene - Wikipedia [en.wikipedia.org]

- 2. bitesizebio.com [bitesizebio.com]

- 3. creative-biolabs.com [creative-biolabs.com]

- 4. info.gbiosciences.com [info.gbiosciences.com]

- 5. creative-biolabs.com [creative-biolabs.com]

- 6. Illustrated Glossary of Organic Chemistry - Sanger's reagent [chem.ucla.edu]

- 7. FDNB Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 8. wikiwand.com [wikiwand.com]

- 9. drklbcollege.ac.in [drklbcollege.ac.in]

- 10. Protein Sequencing: Significance, Methods, and Applications - Creative Proteomics [creative-proteomics.com]

- 11. bio.libretexts.org [bio.libretexts.org]

- 12. Protein Sequencing, One Molecule at a Time - PMC [pmc.ncbi.nlm.nih.gov]

- 13. synabs.be [synabs.be]

- 14. Preparation and identification of anti-2, 4-dinitrophenyl monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 2,4-Dinitrophenol - Wikipedia [en.wikipedia.org]

- 16. acmcasereport.org [acmcasereport.org]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. 2,4 Dinitrophenol as Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 1,2-Dichloro-4,5-dinitrobenzene

This guide provides an in-depth, experience-driven framework for the safe handling and utilization of 1,2-dichloro-4,5-dinitrobenzene (DCDNB) in a research and development setting. It is designed for professionals in chemical research, drug development, and academia who work with this highly reactive compound. Our focus extends beyond mere procedural instructions to elucidate the fundamental chemical principles that dictate safe practice, ensuring a self-validating system of laboratory safety.

Understanding the Inherent Risks of this compound

This compound (CAS No: 6306-39-4) is a yellow crystalline solid that serves as a versatile intermediate in the synthesis of various organic compounds.[1] However, its utility is matched by a significant hazard profile that demands meticulous attention to safety protocols. The presence of two nitro groups on the benzene ring renders the compound highly electron-deficient, making it susceptible to nucleophilic attack and increasing its potential for energetic decomposition.

Physicochemical Properties

A foundational understanding of the physical and chemical properties of DCDNB is paramount for its safe handling.

| Property | Value | Source |

| Molecular Formula | C₆H₂Cl₂N₂O₄ | [2] |

| Molecular Weight | 237.00 g/mol | [1] |

| Appearance | Pale yellow or white crystalline solid | [3] |

| Melting Point | 105-107 °C | [1] |

| Solubility | Insoluble in water | [4] |

Toxicological Profile: A Multi-faceted Threat

The primary hazards associated with this compound are its high acute toxicity and its potential for causing severe irritation and organ damage.

-

Acute Toxicity : Dinitrobenzene and its derivatives are toxic by inhalation, ingestion, and skin absorption.[3][4] High levels of exposure can interfere with the blood's ability to carry oxygen, leading to a condition called methemoglobinemia, characterized by headache, fatigue, dizziness, and a bluish discoloration of the skin and lips.[3] Severe exposure can lead to respiratory distress, collapse, and even death.[3]

-

Skin and Eye Irritation : The compound is a severe skin and eye irritant.[5] Repeated or prolonged contact can lead to dermatitis and yellowing of the skin and eyes.[3]

-

Organ Damage : Long-term exposure to dinitrobenzenes may cause damage to the liver, and may lead to anemia.[3]

-

Reproductive Hazards : Some dinitrobenzene isomers have been shown to cause reproductive damage in animal studies.[3][6] Therefore, handling with extreme caution is warranted, especially for individuals of reproductive age.

Reactivity and Explosive Potential: The Unseen Danger

The most critical aspect of DCDNB's hazard profile is its reactivity. The combination of nitro groups and chlorine atoms on the aromatic ring creates a molecule with significant potential for hazardous reactions and explosive decomposition.

-

Nucleophilic Aromatic Substitution : The electron-withdrawing nature of the two nitro groups makes the chlorine atoms susceptible to displacement by nucleophiles. Reactions with strong bases, amines, and other nucleophiles can be vigorous and exothermic, potentially leading to a runaway reaction if not properly controlled.

-

Thermal Instability and Explosion Hazard : Dinitrobenzenes are combustible solids that can decompose explosively when heated under confinement or subjected to shock.[3][4] The presence of multiple nitro groups significantly increases the explosive tendencies of aromatic compounds.[7] Combustion produces toxic oxides of nitrogen and other hazardous gases.[4]

A Proactive Approach to Safety: The Hierarchy of Controls

To mitigate the risks associated with this compound, a systematic approach based on the hierarchy of controls is essential. This framework prioritizes the most effective control measures to ensure personnel safety.

Caption: Hierarchy of controls for handling DCDNB.

Standard Operating Procedures (SOPs) for this compound

Adherence to well-defined Standard Operating Procedures (SOPs) is non-negotiable when working with DCDNB. The following protocols are designed to be a starting point, and should be adapted to the specific requirements of your experimental setup.

Personal Protective Equipment (PPE)

The final line of defense against chemical exposure is appropriate PPE. The following are mandatory when handling DCDNB:

-

Eye Protection : Chemical safety goggles and a face shield are required.[5]

-

Hand Protection : Wear chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for any signs of degradation before use.

-

Body Protection : A flame-resistant laboratory coat and closed-toe shoes are essential.[8]

-

Respiratory Protection : If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[5]

Engineering Controls: Your Primary Shield

Engineering controls are the most critical element in preventing exposure to DCDNB.

-

Fume Hood : All work with this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.

-

Blast Shield : Due to the potential for explosive decomposition, especially when heating or reacting the compound, the use of a blast shield is strongly recommended.

-

Ventilation : Ensure adequate ventilation in the laboratory to prevent the accumulation of vapors.

Safe Handling and Storage

-

Avoid Incompatibilities : Keep DCDNB away from strong oxidizing agents, strong bases, and sources of heat, sparks, or open flames.[9]

-

Controlled Environment : Store the compound in a cool, dry, and well-ventilated area in a tightly sealed container.[9]

-

Grounding : Ground all equipment containing the material to prevent static discharge, which could be an ignition source.

-

Weighing and Dispensing : Conduct all weighing and dispensing of the solid material within a fume hood to prevent the generation of dust in the open lab.

Caption: Safe handling workflow for DCDNB.

Emergency Procedures: Preparedness is Key

In the event of an incident, a swift and informed response is critical to minimizing harm.

Exposure Response

-

Inhalation : Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[10]

-

Skin Contact : Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[10]

-

Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[11]

-

Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[11]

Spill and Leak Response

-

Evacuate : Immediately evacuate the area.

-

Ventilate : Ensure the area is well-ventilated.

-

Containment : For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For larger spills, contact your institution's environmental health and safety department immediately.

-

Personal Protection : Do not attempt to clean up a spill without the appropriate personal protective equipment.

Waste Disposal

All waste containing this compound must be treated as hazardous waste.

-

Containerization : Collect all waste in a clearly labeled, sealed container.

-

Segregation : Do not mix DCDNB waste with other incompatible waste streams.

-

Disposal : Dispose of hazardous waste through your institution's designated hazardous waste management program. Do not dispose of this chemical down the drain or in the regular trash.

Conclusion: A Culture of Safety

The safe handling of this compound is not merely a matter of following rules, but of cultivating a deep understanding of its chemical nature and the potential consequences of mishandling. By integrating the principles of chemical reactivity, toxicology, and the hierarchy of controls into your daily laboratory practices, you can effectively mitigate the risks associated with this valuable but hazardous compound. This guide serves as a comprehensive resource to support a culture of safety and scientific excellence in your research endeavors.

References

- 1. This compound 98 6306-39-4 [sigmaaldrich.com]

- 2. This compound | C6H2Cl2N2O4 | CID 80565 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nj.gov [nj.gov]

- 4. DINITROBENZENES | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. gustavus.edu [gustavus.edu]

- 6. 1,3-Dinitrobenzene | C6H4(NO2)2 | CID 7452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. Chemical Explosion Causes Eye Injury | Office of Environment, Health & Safety [ehs.berkeley.edu]

- 9. fishersci.com [fishersci.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. M-DINITROBENZENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

An In-depth Technical Guide on the Thermal Stability and Decomposition of 1,2-Dichloro-4,5-dinitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Dichloro-4,5-dinitrobenzene is a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes. A thorough understanding of its thermal stability and decomposition characteristics is paramount for ensuring safe handling, storage, and processing, as well as for optimizing synthetic routes. This technical guide provides a comprehensive overview of the thermal behavior of this compound, drawing upon established principles of thermal analysis and the known characteristics of related nitroaromatic compounds. While specific experimental data for this compound is not extensively available in public literature, this guide outlines the expected decomposition pathways, details the requisite experimental protocols for its characterization, and discusses the kinetic analysis necessary for a complete thermal hazard assessment.

Introduction: The Significance of this compound

This compound, with the molecular formula C₆H₂Cl₂N₂O₄, is a crystalline solid that serves as a versatile building block in organic synthesis.[1] Its aromatic core is substituted with two adjacent chlorine atoms and two adjacent nitro groups, making it a highly reactive species amenable to various nucleophilic substitution reactions. The synthesis of this compound is typically achieved through the nitration of 1,2-dichlorobenzene.

The presence of multiple energetic nitro groups on the benzene ring suggests that this compound may exhibit hazardous thermal properties. Nitroaromatic compounds are a class of materials known for their potential to undergo rapid, exothermic decomposition upon heating, which can lead to runaway reactions and explosions.[2] Therefore, a rigorous evaluation of the thermal stability of this compound is a critical aspect of its chemical safety profile.

This guide will delve into the theoretical and practical aspects of assessing the thermal stability of this compound, providing researchers with the necessary framework to conduct their own analyses and ensure safe laboratory and industrial practices.

Physicochemical Properties

A summary of the known physicochemical properties of this compound and its related isomers is presented in Table 1. These properties are fundamental to understanding its behavior under various conditions.

| Property | This compound | 1,2-Dichloro-4-nitrobenzene | 2,3-Dichloro-1-nitrobenzene |

| CAS Number | 6306-39-4 | 99-54-7 | 3209-22-1 |

| Molecular Formula | C₆H₂Cl₂N₂O₄ | C₆H₃Cl₂NO₂ | C₆H₃Cl₂NO₂ |

| Molecular Weight | 237.00 g/mol | 192.01 g/mol | 192.0 g/mol |

| Appearance | Colorless crystalline solid | Colorless to yellow needles | Colorless to yellow crystals |

| Melting Point | 105-107 °C (lit.) | 52.8-56 °C | 61 °C |

| Boiling Point | 276-277 °C | 263 °C | 257-258 °C |

| Density | 1.663 g/cm³ | 1.4588 g/cm³ | Not available |

Theoretical Framework for Thermal Decomposition of Nitroaromatic Compounds

The thermal decomposition of nitroaromatic compounds is a complex process that can proceed through several pathways. The initiation step is typically the homolytic cleavage of the C-NO₂ bond, which is often the weakest bond in the molecule.[3] However, the presence of other substituents and their positions on the aromatic ring can significantly influence the decomposition mechanism.

For this compound, the following decomposition pathways can be postulated:

-

C-NO₂ Bond Homolysis: The primary decomposition pathway is expected to be the cleavage of a carbon-nitro bond, releasing nitrogen dioxide (NO₂) gas and a dichloronitrophenyl radical. This is a common initial step for many nitroaromatic compounds.[3]

-

Intramolecular Rearrangement: The presence of ortho-substituents can lead to intramolecular rearrangements. For instance, in o-nitrotoluene, an intramolecular rearrangement leads to the formation of anthranil.[3] While this compound lacks a methyl group, the proximity of the nitro and chloro groups could potentially facilitate unique intramolecular reactions.

-

Role of Chlorine Atoms: The chlorine atoms can influence the decomposition in several ways. They are electron-withdrawing, which can affect the stability of the aromatic ring and the C-NO₂ bond strength. During decomposition, the C-Cl bond may also cleave, leading to the formation of chlorinated byproducts and hydrogen chloride gas if a hydrogen source is available.

The decomposition of nitroaromatic compounds is often autocatalytic, meaning that the decomposition products can accelerate the further decomposition of the parent molecule.[2] This can lead to a rapid increase in temperature and pressure, highlighting the importance of understanding the reaction kinetics.

References

Methodological & Application

use of 1,2-dichloro-4,5-dinitrobenzene in peptide mapping

Application Note & Protocol

Utilizing 1,2-Dichloro-4,5-dinitrobenzene (DCDNB) for Covalent Labeling and Cross-Linking in Peptide Mapping Workflows

Audience: Researchers, scientists, and drug development professionals engaged in protein characterization, structural proteomics, and biopharmaceutical analysis.

Abstract: Peptide mapping is a cornerstone of protein analytics, providing a detailed fingerprint of a protein's primary structure.[1][2] While standard workflows excel at sequence confirmation and post-translational modification (PTM) analysis, the integration of chemical derivatization reagents can unlock deeper structural insights. This application note details a methodology for using this compound (DCDNB), a bifunctional electrophilic reagent, within peptide mapping workflows. We present two primary applications: the selective covalent labeling of highly nucleophilic amino acid residues, particularly cysteine, and the use of DCDNB as a short-range cross-linker to probe protein conformation and protein-protein interactions. By coupling DCDNB derivatization with high-resolution liquid chromatography-mass spectrometry (LC-MS), researchers can gain valuable data on residue accessibility and spatial proximity, complementing traditional peptide mapping results.

Principle of the Method: The Chemistry of DCDNB in a Proteomic Context

The utility of this compound (DCDNB) in protein chemistry is governed by the principles of Nucleophilic Aromatic Substitution (SNAr) . The DCDNB molecule features a benzene ring made highly electron-deficient by two powerful electron-withdrawing nitro (-NO₂) groups. This activation renders the two chlorine atoms susceptible to displacement by strong nucleophiles, such as the side chains of specific amino acids.[3]

Causality of Reactivity and Selectivity:

-

Electrophilic Activation: The nitro groups ortho and para to the chlorine atoms create a strong partial positive charge on the carbon atoms bonded to the chlorines, making them prime targets for nucleophilic attack.

-

Amino Acid Nucleophilicity: In a typical protein, several amino acid residues possess nucleophilic side chains. The reactivity hierarchy under physiological to slightly alkaline conditions (pH 7-8.5) is generally: Cysteine (thiolate, -S⁻) >> Histidine (imidazole) > N-terminus (-NH₂) > Lysine (ε-amino, -NH₂) > Tyrosine (phenoxide, -O⁻)

-

Selective Labeling of Cysteine: The thiol side chain of cysteine has a typical pKa of ~8.3. Above this pH, the deprotonated thiolate anion (-S⁻) is formed, which is one of the most potent nucleophiles in proteins.[4][5] By controlling the reaction pH to be near-neutral (e.g., pH 7.0-8.0), the reaction can be directed to preferentially label cysteine residues over more abundant but less nucleophilic residues like lysine (pKa ~10.5).[5][6]

-

Bifunctional Cross-Linking: As DCDNB possesses two reactive chlorine atoms, it can function as a covalent cross-linking agent. If two nucleophilic residues are spatially close (within the ~3-5 Å span of the DCDNB molecule), the reagent can bridge them. This provides direct evidence of their proximity in the protein's three-dimensional structure.[7][8]

The reaction proceeds in two distinct modes depending on the stoichiometry and reaction conditions: (A) Single-site modification (Labeling) , where one chlorine is substituted, and (B) Dual-site modification (Cross-Linking) , where both chlorines are substituted by two different nucleophiles.

Experimental Protocols & Workflows

The integration of DCDNB derivatization into a peptide mapping workflow requires careful optimization. Below are two distinct, self-validating protocols for selective labeling and cross-linking.

Application 1: Protocol for Selective Cysteine Labeling

Objective: To identify solvent-accessible cysteine residues within a protein. This protocol uses a molar excess of DCDNB under reducing conditions to favor single modification of all available thiols.

Step-by-Step Methodology:

-

Protein Preparation & Reduction:

-

Dissolve the protein of interest (e.g., a monoclonal antibody) to a concentration of 1-5 mg/mL in a denaturing buffer (e.g., 6 M Guanidine HCl, 100 mM Tris-HCl, pH 8.0).

-

Add Dithiothreitol (DTT) to a final concentration of 10 mM.

-

Incubate at 37°C for 60 minutes to ensure complete reduction of all disulfide bonds. Causality: Denaturation exposes buried residues, while reduction ensures all cysteine thiols are free and available for reaction.

-

-

DCDNB Derivatization:

-

Prepare a fresh 100 mM stock solution of DCDNB in a compatible organic solvent (e.g., Acetonitrile or DMSO).

-

Adjust the pH of the protein solution to 7.5 with 1 M HCl. Causality: Lowering the pH slightly from the reduction step favors selective reaction with the highly nucleophilic cysteinyl thiolate while minimizing reactions with other residues like lysine.

-

Add the DCDNB stock solution to the protein sample to achieve a 10-fold molar excess of DCDNB over total cysteine residues.

-

Incubate in the dark at room temperature (25°C) for 90 minutes.

-

-

Quenching and Sample Cleanup:

-

Quench the reaction by adding a low molecular weight thiol, such as 2-mercaptoethanol, to a final concentration of 50 mM to consume any excess DCDNB.

-

Perform a buffer exchange into a digestion-compatible buffer (e.g., 50 mM Ammonium Bicarbonate, pH 8.0) using a desalting column or dialysis. This removes denaturants, excess DCDNB, and quenching reagents that would inhibit the protease.

-

-

Enzymatic Digestion:

-

Add a protease, such as sequencing-grade trypsin, at a 1:20 enzyme-to-substrate ratio (w/w).

-

Incubate at 37°C for 4-16 hours.

-

-

LC-MS/MS Analysis:

-

Acidify the digest with 0.1% formic acid.

-

Analyze the sample using a standard reversed-phase HPLC peptide mapping method coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

-

Data Analysis & Validation:

The success of the labeling is validated by identifying the expected mass shifts in the MS data. The DCDNB modification adds a specific mass to the peptide.

| Modification Type | Chemical Change | Theoretical Monoisotopic Mass Shift (Da) |

| Single DCDNB Label | C₈H₂N₂O₄Cl | +198.9625 |

| DCDNB Cross-link | C₆H₂N₂O₄ | +163.9832 |

Table 1. Expected mass shifts for DCDNB-modified peptides.

Search the MS/MS data against the protein's sequence, specifying the mass shift of +198.9625 Da as a variable modification on cysteine. The identification of a peptide with this mass shift confirms successful labeling.

Application 2: Protocol for Covalent Cross-Linking

Objective: To identify spatially proximal amino acid residues in the native protein structure. This protocol uses a sub-stoichiometric amount of DCDNB under non-denaturing conditions to favor the formation of low-level, intramolecular cross-links.

Step-by-Step Methodology:

-

Protein Preparation (Native Conditions):

-

Prepare the protein (1-5 mg/mL) in a non-denaturing, amine-free buffer such as 20 mM HEPES or PBS, pH 7.4. Causality: Maintaining the native protein fold is critical to ensure that cross-links reflect the true in-solution conformation.

-

-

DCDNB Cross-Linking Reaction:

-

Add DCDNB (from a 100 mM stock in DMSO) to a final molar ratio between 1:1 and 5:1 (DCDNB:protein). The optimal ratio must be empirically determined.

-

Incubate at 25°C for 30-60 minutes. Shorter reaction times and lower reagent concentrations are used to minimize single modifications and intermolecular cross-linking (aggregation).

-

-

Quenching and Denaturation:

-

Quench the reaction with 50 mM Tris buffer or 20 mM L-lysine to cap unreacted DCDNB.

-

Denature the cross-linked protein by adding solid Guanidine HCl to 6 M.

-

-

Reduction and Alkylation:

-

Add DTT to 10 mM and incubate at 37°C for 30 minutes to reduce any remaining disulfide bonds.

-

Alkylate the newly reduced, non-cross-linked cysteines by adding iodoacetamide (IAM) to 25 mM and incubating in the dark for 30 minutes. Causality: This "blocking" step is a critical self-validating control. It ensures that any peptide linkages observed are due to the DCDNB cross-linker and not from disulfide bond scrambling.

-

-

Sample Cleanup and Digestion:

-

Perform a buffer exchange into 50 mM Ammonium Bicarbonate, pH 8.0.

-

Digest with trypsin (1:20 w/w) overnight at 37°C.

-

-

LC-MS/MS Analysis:

-

Analyze the digest via LC-MS/MS. Identifying cross-linked peptides often requires specialized data acquisition methods and software.

-

Data Analysis & Validation:

Analysis is more complex than for simple labeling. It involves searching for "Type 2" peptides—two distinct tryptic peptides covalently linked together. This creates a new species with a mass equal to the sum of the two individual peptides plus the mass of the DCDNB linker (+163.9832 Da ). Specialized cross-linking software (e.g., pLink, MeroX, MaxLynx) is required to search the MS/MS data for these unique signatures. Validation comes from the confident identification of both peptide fragments in the MS/MS spectrum of the cross-linked precursor ion.

Overall Experimental Workflow

The following diagram provides a high-level overview of the decision points and steps for integrating DCDNB into a peptide mapping study.

Trustworthiness: Troubleshooting & Experimental Controls

To ensure the reliability of results, consider the following:

-

Reagent Insolubility: DCDNB has poor aqueous solubility. Always prepare fresh, concentrated stocks in an organic solvent like DMSO or ACN and add it to the aqueous protein solution with rapid vortexing to prevent precipitation.

-

Side Reactions: At pH > 8.5, the risk of modifying lysine, histidine, and the N-terminus increases. A key control is to run the reaction at different pH values (e.g., 7.0, 8.0, 9.0) to characterize the selectivity profile for your specific protein.

-

"No DCDNB" Control: Always process a parallel sample without DCDNB to ensure that observed modifications are not artifacts of sample handling (e.g., oxidation) and to have a reference map for comparison.

-

Cross-linking Artifacts: For cross-linking studies, it is crucial to demonstrate that the cross-links are specific. Perform a control where the protein is denatured before the addition of DCDNB. The disappearance of specific cross-links in this control validates that they were dependent on the protein's native structure.

Conclusion

This compound is a versatile tool that extends the capabilities of traditional peptide mapping beyond primary sequence confirmation. When used with carefully controlled reaction conditions, DCDNB can serve as a selective label for highly nucleophilic residues like cysteine or as a short-range covalent cross-linker to map residue proximities. The protocols described herein provide a robust framework for leveraging DCDNB to investigate higher-order protein structure, residue accessibility, and conformational changes, delivering critical information for drug development and fundamental protein science.

References

- 1. elementlabsolutions.com [elementlabsolutions.com]

- 2. Development of an LC-MS/MS peptide mapping protocol for the NISTmAb - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Chemo-selective modification of cysteine residue: synthesis and application in the discovery of potential drug candidates [explorationpub.com]

- 5. explorationpub.com [explorationpub.com]

- 6. Site-selective modification of cysteine residues [dspace.mit.edu]

- 7. Chemical cross-linking with thiol-cleavable reagents combined with differential mass spectrometric peptide mapping--a novel approach to assess intermolecular protein contacts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

Application Notes and Protocols for Protein Cross-Linking using 1,2-dichloro-4,5-dinitrobenzene (DCDNB)

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling Protein Interactions with DCDNB

1,2-dichloro-4,5-dinitrobenzene (DCDNB) is a homobifunctional cross-linking agent designed for the covalent stabilization of protein-protein interactions. Its rigid aromatic structure and defined spacer arm make it a valuable tool for structural proteomics, enabling the study of protein complex topology and the identification of interacting partners. The presence of two nitro groups strongly activates the benzene ring, facilitating nucleophilic aromatic substitution reactions with primary amines on proteins, such as the ε-amino group of lysine residues and the N-terminal α-amino group. This application note provides a comprehensive guide to the mechanism, experimental protocols, and data analysis considerations for utilizing DCDNB in your research.

Mechanism of Action: A Nucleophilic Aromatic Substitution Approach

The cross-linking chemistry of DCDNB is predicated on the principle of nucleophilic aromatic substitution (SNAr).[1][2] The electron-withdrawing nitro groups render the carbon atoms attached to the chlorine atoms electrophilic and susceptible to attack by nucleophiles. In the context of proteins, the primary nucleophiles are the amino groups of lysine side chains and the N-terminus.

The reaction proceeds in a two-step manner. First, one of the chlorine atoms is displaced by a nucleophilic amino group from a protein, forming a stable covalent bond. Subsequently, the second chlorine atom reacts with another spatially proximate amino group on the same or a different protein, resulting in an intermolecular or intramolecular cross-link, respectively.

DCDNB [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; Protein1 [label="Protein 1\n(with Lysine)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Protein2 [label="Protein 2\n(with Lysine)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Intermediate [label="Mono-linked Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Crosslinked [label="Cross-linked Proteins", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Protein1 -> DCDNB [label="Nucleophilic Attack\n(Lys ε-NH2)"]; DCDNB -> Intermediate [label="First Substitution\n(-HCl)"]; Intermediate -> Protein2 [label="Nucleophilic Attack\n(Lys ε-NH2)"]; Protein2 -> Crosslinked [label="Second Substitution\n(-HCl)"]; }